molecular formula C8H9NS B7753745 2-phenylethanimidothioic acid

2-phenylethanimidothioic acid

Cat. No.: B7753745
M. Wt: 151.23 g/mol
InChI Key: CJXBHFANXQMZBF-UHFFFAOYSA-N
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Description

2-Phenylethanimidothioic acid is a sulfur-containing organic compound characterized by a phenyl group attached to an ethanimidothioic acid backbone. The structure comprises an imino group (-NH-) and a thioic acid (-SH) functionality, distinguishing it from conventional carboxylic acids.

Properties

IUPAC Name

2-phenylethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBHFANXQMZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethanimidothioic acid typically involves the reaction of phenylacetonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioamide, which is then hydrolyzed to yield the desired product. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or distillation, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethanimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Phenylethanimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-phenylethanimidothioic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Functional Group Analysis

  • 2-Phenylethanimidothioic acid: Features a thioic acid (-SH) group and an imino (-NH-) group, enabling dual nucleophilic and acidic behavior. The phenyl group enhances lipophilicity.
  • Ranitidine Nitroacetamide (): Contains a nitroacetamide (-NO₂-C(=O)-NH-) and thioether (-S-) group. The sulfur atom here participates in thioether linkages, unlike the acidic -SH in the target compound .
  • Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, ) : A hydroxyacetic acid derivative with two phenyl groups. The hydroxyl (-OH) and carboxyl (-COOH) groups contrast with the thioic acid (-SH) in this compound, leading to differences in acidity (pKa ~2.5–3.0 for -COOH vs. ~6–8 for -SH) .

Physicochemical Properties

Property This compound Ranitidine Nitroacetamide Benzilic Acid
Solubility Moderate in polar solvents High (due to polar nitro and amide groups) Low (non-polar phenyl groups dominate)
Acidity (pKa) ~8–10 (thioic acid -SH) Non-acidic (thioether) ~2.5–3.0 (-COOH)
Thermal Stability Likely unstable at >150°C Stable (nitro group resists decomposition) Stable up to 200°C

Research Findings and Key Distinctions

Q & A

Q. What advanced techniques elucidate the degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Expose the compound to hydrogen peroxide or UV light. Identify degradation products via high-resolution MS (HRMS) and 1H^1 \text{H}-NMR. Isotopic labeling (18O^{18} \text{O}) traces oxygen incorporation pathways. Computational tools (e.g., MetaSite) predict metabolite formation .

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